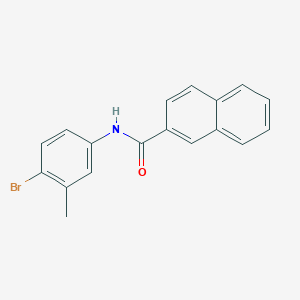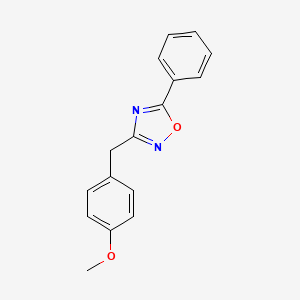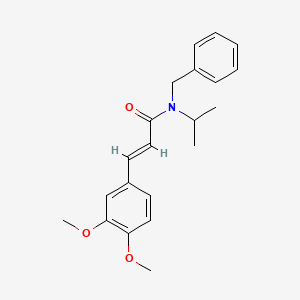![molecular formula C18H15ClO3 B5732439 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5732439.png)
5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological activity through the inhibition of specific enzymes or receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one may increase the levels of acetylcholine in the brain, which could have potential therapeutic effects.
Biochemical and Physiological Effects:
5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. In addition, it has been shown to have anti-inflammatory and antioxidant properties. In vivo studies have suggested that it may have potential therapeutic effects for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of using 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one in lab experiments is its relative ease of synthesis. It can be synthesized using simple and readily available starting materials, and the reaction conditions are relatively mild. In addition, it has been shown to have potent enzyme inhibitory activity, which makes it a useful tool for studying the role of specific enzymes in biological systems.
However, there are also some limitations to using 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, its biological activity may be affected by factors such as pH, temperature, and solvent choice, which could complicate experimental design and interpretation.
未来方向
There are many potential future directions for research on 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one. One direction is to further investigate its mechanism of action, particularly with regard to its enzyme inhibitory activity. This could involve studying its interactions with specific enzymes and receptors, as well as its effects on other biochemical pathways.
Another direction is to explore its potential therapeutic applications, particularly for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This could involve testing its efficacy in animal models of these diseases, as well as studying its pharmacokinetics and toxicity.
Finally, there is potential for the development of new derivatives of 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one with improved biological activity and selectivity. This could involve modifying the structure of the compound to enhance its binding affinity for specific enzymes or receptors, or to improve its solubility and bioavailability.
合成方法
The synthesis of 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one involves the reaction of 3-chlorobenzyl bromide with 4,7-dimethylcoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain a pure compound.
科学研究应用
5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In biochemistry, it has been studied for its enzyme inhibitory activity, particularly as a potential inhibitor of acetylcholinesterase and butyrylcholinesterase. In pharmacology, it has been evaluated for its potential as a drug candidate for the treatment of various diseases.
属性
IUPAC Name |
5-[(3-chlorophenyl)methoxy]-4,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11-6-15(21-10-13-4-3-5-14(19)9-13)18-12(2)8-17(20)22-16(18)7-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLIQDVERVYHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5732359.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5732365.png)

![N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5732383.png)


![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5732392.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5732399.png)

![N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5732404.png)
![1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B5732420.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B5732443.png)